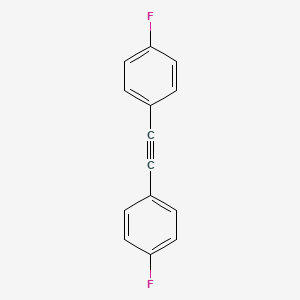
1,2-Bis(4-fluorophenyl)ethyne
Cat. No. B1312091
Key on ui cas rn:
5216-31-9
M. Wt: 214.21 g/mol
InChI Key: HFFUXLCRPYMGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06124421
Procedure details


A 2-Liter 4-neck round-bottom flask, equipped with an overhead mechanical stirrer, a nitrogen inlet, a condenser, placed inside a heating mantle, was charged with 1-ethynyl-4-fluorobenzene (500 g, 4.165 Mol), 1-fluoro-4-iodobenzene (715 g, 3.23 Mol), 22.5 g of dichlorobis(triphenylphosphine)palladium[II] catalyst, 6 g of copper[I] iodide, 8 g of triphenylphosphine, and 800 mL of anhydrous triethylamine. This was heated to reflux (~88° C. ) with stirring. Heating continued for 1 hour after which a gas chromatograph sample showed <1% starting material remained. The reaction mixture was cooled and the copious precipitate was filtered. The solids were washed with dry triethylamine. The combined triethylamine solutions were concentrated on the rotary evaporator and the brown residue was taken up in a minimum of dichloromethane. This was placed on a silica gel plug (about 1.5 kg) and eluted with hexanes (8L). The hexane fractions were concentrated on the rotary evaporator. The solid was recrystallized from methanol. The recrystallized solid, now a pale yellow material, was taken up in portions with hexane and the solution run through another silica gel plug (about 2 kg). The first 8L were clear, the next 16L (using recycled hexane) were yellow. The clear solutions were combined and stripped of solvent to yield a white solid. The yellow solutions were run through another clean silica gel plug to give a clear solution. This was stripped of solvent to give a white solid. The white solids were combined and dried to constant weight in a vacuum oven giving 648 g of the final product. (73% yield, m.p. 95°-97° C.).


[Compound]
Name
copper[I] iodide
Quantity
6 g
Type
reactant
Reaction Step One

[Compound]
Name
dichlorobis(triphenylphosphine)palladium[II]
Quantity
22.5 g
Type
catalyst
Reaction Step One



Name
Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1)#[CH:2].[F:10][C:11]1[CH:16]=[CH:15][C:14](I)=[CH:13][CH:12]=1>C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C>[F:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[C:2][C:14]2[CH:15]=[CH:16][C:11]([F:10])=[CH:12][CH:13]=2)=[CH:4][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
715 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)I
|
[Compound]
|
Name
|
copper[I] iodide
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
dichlorobis(triphenylphosphine)palladium[II]
|
|
Quantity
|
22.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 2-Liter 4-neck round-bottom flask, equipped with an overhead mechanical stirrer, a nitrogen inlet, a condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux (~88° C. )
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the copious precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solids were washed with dry triethylamine
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined triethylamine solutions were concentrated on the rotary evaporator
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with hexanes (8L)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The hexane fractions were concentrated on the rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was recrystallized from methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a clear solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried to constant weight in a vacuum oven
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C#CC1=CC=C(C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 648 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
